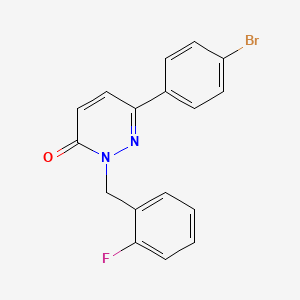![molecular formula C18H19ClN2O4 B5660004 [(3aS*,9bS*)-2-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5660004.png)
[(3aS*,9bS*)-2-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that exhibit interesting chemical and physical properties due to their complex structure, including multiple heterocycles and functional groups. Its synthesis and analysis contribute to the understanding of its potential applications in fields such as medicinal chemistry, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Studies on similar compounds indicate that methods such as ring-opening reactions, enamine alkylation, and dehydrating condensation reactions are commonly employed. For instance, Jones and Phipps (1976) discuss ring-opening reactions of related compounds under the influence of tertiary amines, demonstrating the type of chemical transformations used in synthesizing complex structures [Jones & Phipps, 1976].
Molecular Structure Analysis
The detailed molecular structure of complex organic compounds can be elucidated using techniques such as NMR spectroscopy, X-ray diffraction crystallography, and mass spectrometry. Dong and Huo (2009) employed NMR, IR, and X-ray diffraction crystallography to establish the structure of a similarly complex molecule, highlighting the importance of these techniques in understanding the molecular conformation and packing [Dong & Huo, 2009].
Chemical Reactions and Properties
Complex molecules often participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity can be explored through experimental chemistry, providing insights into potential applications and interactions with other molecules. For example, Mitsumoto and Nitta (2004) explored the novel synthesis and properties of related derivatives, including their reactions under specific conditions [Mitsumoto & Nitta, 2004].
Propriétés
IUPAC Name |
1-[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-3-(3-chloro-1,2-oxazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c19-16-7-12(25-20-16)5-6-17(23)21-8-14-13-3-1-2-4-15(13)24-11-18(14,9-21)10-22/h1-4,7,14,22H,5-6,8-11H2/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOJWUUFCXDNRN-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OCC2(CN1C(=O)CCC4=CC(=NO4)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)CCC4=CC(=NO4)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B5659932.png)
![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B5659946.png)

![2-methyl-1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}quinolin-4(1H)-one](/img/structure/B5659955.png)
![2-(2-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5659966.png)

![2-[1-(3-furylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B5659992.png)
![8-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659997.png)
![2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5660000.png)
![N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5660010.png)
![2-(4-morpholinyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2-(3-pyridinyl)acetamide](/img/structure/B5660016.png)
![9-[(3-amino-2-thienyl)carbonyl]-2-[2-(2-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5660036.png)
